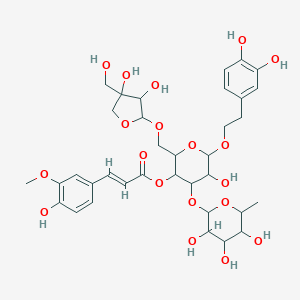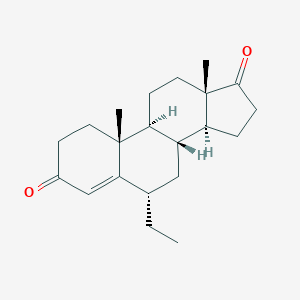
Neoalsogenin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neoalsogenin A is a natural compound that has recently gained attention in scientific research for its potential therapeutic applications. It is a steroidal saponin that is derived from the roots of the plant Alsophila spinulosa. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The mechanism of action of Neoalsogenin A is not fully understood. However, it is believed to exert its biological effects by interacting with various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Neoalsogenin A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Neoalsogenin A has also been found to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.
実験室実験の利点と制限
One of the main advantages of using Neoalsogenin A in lab experiments is its diverse biological activities. It can be used to study various diseases, including inflammation, cancer, and diabetes. Additionally, it is a natural compound, which makes it a safer alternative to synthetic drugs. However, one of the limitations of using Neoalsogenin A in lab experiments is its complex structure, which makes its synthesis challenging. Additionally, its low solubility in water can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on Neoalsogenin A. One area of research is to further elucidate its mechanism of action. Additionally, more studies are needed to determine its efficacy in treating various diseases, including inflammation, cancer, and diabetes. Further research is also needed to optimize the synthesis method of Neoalsogenin A to make it more accessible for scientific research purposes. Finally, more studies are needed to determine the safety and toxicity of Neoalsogenin A in humans.
合成法
The synthesis of Neoalsogenin A is challenging due to its complex structure. However, several methods have been developed for its synthesis, including chemical synthesis and semi-synthesis. One of the most commonly used methods is the semi-synthesis method, which involves the extraction of the compound from the plant material followed by chemical modifications to obtain the desired structure. This method has been used successfully to produce Neoalsogenin A in large quantities for scientific research purposes.
科学的研究の応用
Neoalsogenin A has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Neoalsogenin A has also been found to have anti-diabetic effects by increasing insulin sensitivity and reducing blood glucose levels.
特性
CAS番号 |
143436-21-9 |
|---|---|
製品名 |
Neoalsogenin A |
分子式 |
C25H32N2O5 |
分子量 |
478.7 g/mol |
IUPAC名 |
(8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C29H50O5/c1-25(2)21-9-8-16-18(27(21,5)13-11-22(25)32)14-19(30)23-17(10-12-28(16,23)6)29(7)15-20(31)24(34-29)26(3,4)33/h16-24,30-33H,8-15H2,1-7H3/t16-,17+,18+,19-,20?,21?,22?,23+,24?,27-,28-,29+/m1/s1 |
InChIキー |
NOLIODARMCPTMK-KJYFKQERSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@H]1[C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)O)[C@@]5(CC(C(O5)C(C)(C)O)O)C |
SMILES |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
正規SMILES |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
同義語 |
3,12,23,25-tetrahydroxy-20,24-epoxydammarane neoalsogenin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)


![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)

![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)
![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)